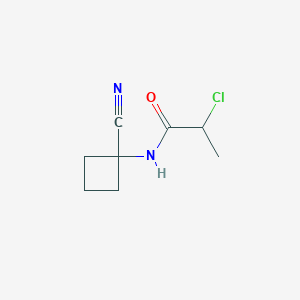
2-Chloro-N-(1-cyanocyclobutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-cyanocyclobutyl)propanamide is a chemical compound with the CAS Number: 926212-68-2. It has a molecular weight of 186.64 . The IUPAC name for this compound is 2-chloro-N-(1-cyanocyclobutyl)propanamide .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-(1-cyanocyclobutyl)propanamide is 1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-N-(1-cyanocyclobutyl)propanamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Organic Nonlinear Material Development
- Research Context: Investigations into organic electro-optic and non-linear optical materials have involved compounds structurally related to 2-Chloro-N-(1-cyanocyclobutyl)propanamide. For instance, N-(2-Chlorophenyl)-(1-Propanamide) has been synthesized and studied for its potential in this area. The material was purified, and single crystals were grown using the slow evaporation technique. These crystals were then characterized using various techniques such as UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) capabilities of these crystals were also measured, indicating their potential use in non-linear optical applications (Prabhu & Rao, 2000).
Structural and Optical Properties Exploration
- Research Context: The structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide) have been extensively studied. These studies have involved growing transparent single crystals and conducting detailed analysis including FT-IR, FT-Raman, UV–Vis spectral studies, dielectric studies, and laser damage threshold studies. Such research is crucial for understanding the material properties that could be relevant for various scientific applications (Srinivasan et al., 2006).
Antimicrobial Properties
- Research Context: Compounds structurally related to 2-Chloro-N-(1-cyanocyclobutyl)propanamide have been synthesized and evaluated for their antimicrobial properties. For example, studies have focused on synthesizing arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments and evaluating their antibacterial and antifungal activities. These findings highlight the potential of similar chloro-propanamide derivatives in antimicrobial applications (Baranovskyi et al., 2018).
Molecular Docking and Analysis
- Research Context: The relevance of related compounds in medicinal applications, particularly as potential inhibitors for specific diseases, has been explored. One study conducted a complete quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, involving molecular docking with a COVID-19 protease. This research suggests the potential use of similar compounds in developing medicinal treatments (Pandey et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUZLWTNAIMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

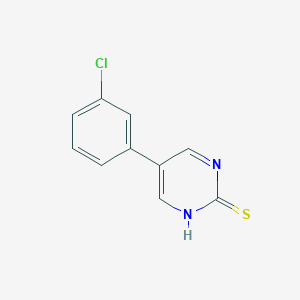
![3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one](/img/structure/B2359598.png)
![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)
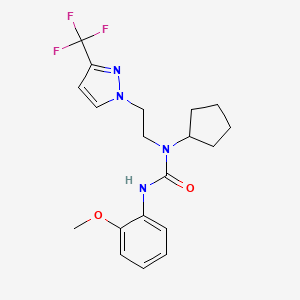
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
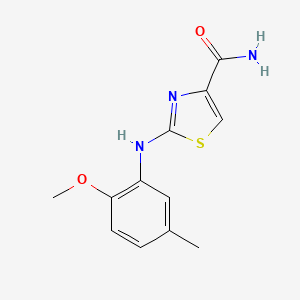
![Tert-butyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2359609.png)
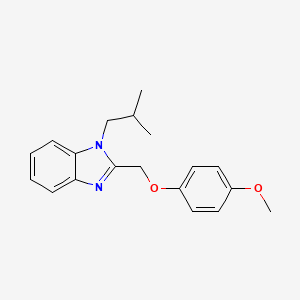
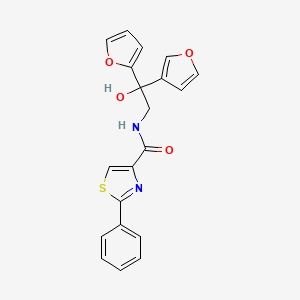
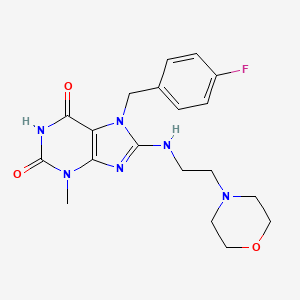
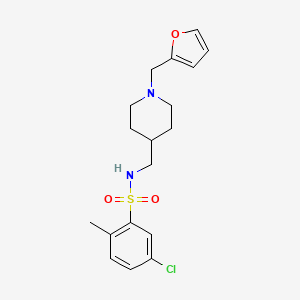
![7-(3-chloro-2-methylphenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2359618.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)